
N-(furan-2-ylmethyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of thiosemicarbazones, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
Heteroaromatic Decarboxylative Claisen Rearrangement Reactions
- Furan-2-ylmethyl derivatives are used in decarboxylative Claisen rearrangement reactions to yield 2,3-disubstituted heteroaromatic products. This process is important in synthetic chemistry for the creation of complex molecular structures (Craig et al., 2005).
Antiamoebic Activity and Molecular Docking Studies
- Furan-thiazolidinone hybrids, which include furan-2-ylmethyl compounds, have shown significant antiamoebic activity. Molecular docking studies of these compounds indicate their potential as novel antiamoebic agents (Ansari et al., 2016).
Anticonvulsant Activities
- Alpha-furan-2-yl alpha-acetamido-N-benzylacetamide derivatives have displayed outstanding anticonvulsant activity in studies. This highlights the potential of furan-2-ylmethyl compounds in the development of new anticonvulsant medications (Kohn et al., 1993).
Anticancer Screening
- Some N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which are structurally related to the furan-2-ylmethyl compounds, have shown potent anticancer activities. These findings are crucial in the ongoing search for effective cancer treatments (Abu-Melha, 2021).
Carbonic Anhydrase Inhibition
- Furan-2-ylmethyl-containing 1,3,4-thiadiazole derivatives have been identified as potential inhibitors of carbonic anhydrase isozymes. This is significant for pharmacological interventions in disorders like glaucoma, epilepsy, obesity, and cancer (Altıntop et al., 2017).
Antifibrotic and Anticancer Action
- Amino(imino)thiazolidinone derivatives, which include furan-2-ylmethyl compounds, have been synthesized and evaluated for their antifibrotic and anticancer activities. These compounds are potential candidates for further testing in the field of cancer and fibrosis treatment (Kaminskyy et al., 2016).
Anti-Helicobacter Pylori Agents
- Furan-2-yl-containing compounds have been synthesized and evaluated for their antimicrobial activity against Helicobacter pylori, showing potential as potent anti-H. pylori agents (Katsura et al., 1999).
Anticancer Agents
- N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, structurally related to furan-2-ylmethyl compounds, have been studied for their anticancer activity, demonstrating potential as effective anticancer agents (Evren et al., 2019).
Glutaminase Inhibitors
- Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide and its analogs, which are structurally similar to furan-2-ylmethyl compounds, have been synthesized and evaluated as glutaminase inhibitors. They are of interest for their potential in cancer treatment (Shukla et al., 2012).
Antifungal Effects
- Heterocyclic compounds including 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives have been synthesized and shown significant antifungal activity, indicating their potential in antifungal medication development (Kaplancıklı et al., 2013).
Optoelectronic Properties
- Thiazole-based polythiophenes, including N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide, have been synthesized and studied for their optoelectronic properties. Such compounds are significant for their applications in electronic and optoelectronic devices (Camurlu & Guven, 2015).
Mechanism of Action
Furan Derivatives
The compound contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Furan derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Thiadiazole Derivatives
The compound also contains a thiadiazole ring, which is a type of heterocyclic compound that contains a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom. Thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antitubercular, antidiabetic, and antimalarial effects .
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c19-13(16-9-12-7-4-8-20-12)10-21-15-17-14(18-22-15)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHKQOVAEDDMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2954359.png)
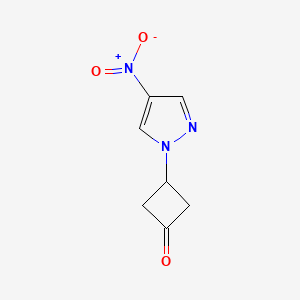

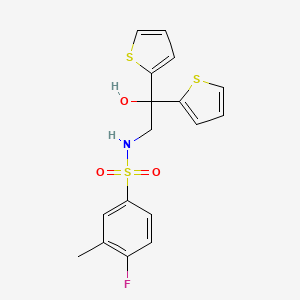
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2954365.png)
![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2954366.png)

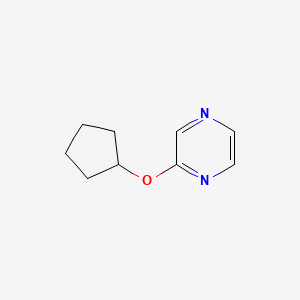
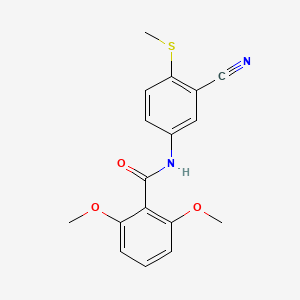

![1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2954378.png)
![4-[1-[2-(Triazol-2-yl)ethyl]azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2954379.png)
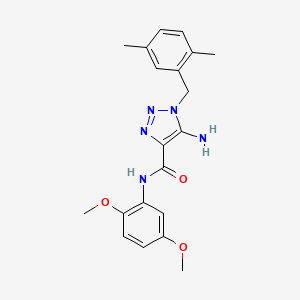
![N-{4-[(4-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2954382.png)